molecular formula C18H28N2S4 B1584659 [4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate CAS No. 89964-93-2

[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate

Cat. No. B1584659
CAS RN: 89964-93-2
M. Wt: 400.7 g/mol
InChI Key: CKESHWQHGBKZBB-UHFFFAOYSA-N
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Description

[4-(Diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate, abbreviated as 4-DDCM, is a chemical compound with a broad range of applications in scientific research. It is a thiocarbamate that has been used in the synthesis of biologically active compounds, as well as in the study of the biochemical and physiological effects of these compounds.

Scientific Research Applications

Cinnamic Acid Derivatives and Anticancer Research

Cinnamic acid derivatives have been extensively explored for their anticancer potentials due to their rich medicinal tradition. Chemically, cinnamic acids offer three main reactive sites that have been exploited in medicinal research for the development of synthetic antitumor agents. Various cinnamoyl derivatives have demonstrated antitumor efficacy, highlighting the importance of these compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Fluorescent Chemosensors

The development of chemosensors based on specific chemical frameworks, such as 4-methyl-2,6-diformylphenol (DFP), for detecting various analytes, including metal ions, anions, and neutral molecules, is a significant area of chemical research. DFP-based compounds have shown high selectivity and sensitivity, contributing valuable tools for environmental monitoring and biological research (Roy, 2021).

Chlorogenic Acid and Pharmacological Effects

Chlorogenic Acid (CGA) has been identified for its broad pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective roles. CGA's impact on lipid and glucose metabolism has implications for treating metabolic disorders such as diabetes and obesity. The potential of CGA as a natural food additive to replace synthetic antibiotics underscores the importance of natural compounds in therapeutic applications (Naveed et al., 2018).

Advanced Oxidation Processes for Degradation of Pharmaceuticals

The degradation of pharmaceuticals in water through advanced oxidation processes (AOPs) is critical for environmental safety and public health. This research area involves understanding the kinetics, mechanisms, by-products, and biotoxicity associated with AOP treatment of compounds like acetaminophen, highlighting the importance of removing recalcitrant compounds from the environment (Qutob et al., 2022).

properties

IUPAC Name

[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2S4/c1-5-19(6-2)17(21)23-13-15-9-11-16(12-10-15)14-24-18(22)20(7-3)8-4/h9-12H,5-8,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKESHWQHGBKZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC1=CC=C(C=C1)CSC(=S)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343590
Record name [4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate

CAS RN

89964-93-2
Record name [4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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